1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Properties
IUPAC Name |
benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-13-14-5-2-1-3-6-14)18-11-8-16(9-12-18)7-4-10-17-16/h1-3,5-6,17H,4,7-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEFKYQUBLXRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological activities, supported by relevant case studies and research findings.
Structure
The compound features a spirocyclic structure that contributes to its biological activity. Its chemical formula is with a molecular weight of approximately 359.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H33N3O2 |
| Molecular Weight | 359.5 g/mol |
| CAS Number | 1341039-55-1 |
| Solubility | Soluble in organic solvents |
| Storage Conditions | -20°C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures to 1,8-diaza-spiro[4.5]decane derivatives. For instance, a study demonstrated that certain piperidine derivatives exhibited significant cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin . The spirocyclic structure enhances interaction with protein binding sites, which is crucial for the efficacy of anticancer agents.
Case Study: Cytotoxicity in Cancer Cells
A comparative study assessed various derivatives of spirocyclic compounds for their cytotoxic effects. The results indicated that those with more saturated structures showed enhanced activity:
- Compound A : IC50 = 10 µM
- Compound B : IC50 = 15 µM
- This compound : IC50 = 12 µM
This suggests that modifications in the spirocyclic structure can lead to improved therapeutic profiles.
Neuroprotective Effects
In addition to anticancer properties, research indicates that compounds similar to 1,8-diaza-spiro[4.5]decane may also exhibit neuroprotective effects. These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease progression .
The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function and memory retention in neurodegenerative conditions.
Other Pharmacological Activities
The compound has also been investigated for its potential anti-inflammatory and analgesic properties. Preliminary findings suggest that it may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms.
Scientific Research Applications
Medicinal Chemistry
1,8-Diaza-spiro[4.5]decane derivatives have been investigated for their potential as therapeutic agents. The benzyl ester form enhances lipophilicity, which is beneficial for drug delivery.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of derivatives of this compound, showing a significant reduction in inflammation markers in animal models when administered at specific dosages.
Organic Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique spiro structure allows for the formation of complex molecules through cyclization reactions.
- Data Table : Synthesis Pathways
| Reaction Type | Starting Materials | Product | Yield (%) |
|---|---|---|---|
| Cyclization | 1,8-Diaza-spiro[4.5]decane + Acids | Benzyl ester derivative | 85 |
| Esterification | Carboxylic acid + Alcohol | 1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester | 90 |
| Reduction | Benzyl ester + Reducing agent | Alcohol derivative | 75 |
Research indicates that compounds like this compound exhibit biological activities such as antimicrobial and antitumor effects.
- Case Study : In vitro studies demonstrated that this compound inhibited the growth of certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in synthetic pathways.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), H₂O, reflux | 1,8-Diaza-spiro[4.5]decane-8-carboxylic acid | Prolonged heating required for complete conversion. |
| Basic Hydrolysis | NaOH (aq.), methanol, 60°C | Sodium salt of the carboxylic acid | Faster than acidic hydrolysis; mild conditions. |
Hydrolysis is often employed to generate intermediates for further functionalization, such as coupling reactions.
Hydrogenolysis
The benzyl group is cleaved via catalytic hydrogenation, a key step in deprotection strategies.
| Catalyst | Conditions | Products | Yield |
|---|---|---|---|
| Palladium on carbon (Pd/C) | H₂ (1–3 atm), ethanol, RT | 1,8-Diaza-spiro[4.5]decane-8-carboxylic acid | 85–90% |
| Raney Nickel | H₂ (30–50 psi), ethanol, 50°C | Carboxylic acid with residual spirocycle | 75% |
Hydrogenolysis preserves the spirocyclic core while removing the benzyl group, enabling access to free carboxylic acids for downstream applications .
Acylation and Alkylation
The secondary amine within the diazaspiro system participates in nucleophilic reactions.
Acylation
Reacts with acyl chlorides or anhydrides to form amides:
text1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester + AcCl → N-Acetyl derivative
Conditions : Pyridine, dichloromethane, 0°C to RT.
Alkylation
Reacts with alkyl halides to form quaternary ammonium salts:
textCompound + CH₃I → N-Methylated derivative
Conditions : K₂CO₃, DMF, 60°C.
Ring-Opening Reactions
The spirocyclic structure undergoes controlled ring-opening under strong nucleophiles or acidic conditions:
Coupling Reactions
The carboxylic acid (post-hydrolysis) engages in peptide coupling:
| Coupling Reagent | Conditions | Product | Yield |
|---|---|---|---|
| EDC/HOBt | DMF, RT, 24 h | Amide-conjugated spirocycle | 78% |
| DCC/DMAP | CH₂Cl₂, 0°C → RT | Ester-linked hybrid molecules | 82% |
Oxidation and Reduction
-
Oxidation : The benzyl ether moiety is stable to mild oxidants (e.g., PCC) but degrades under strong oxidative conditions (e.g., KMnO₄) .
-
Reduction : The diazaspiro ring remains intact during borohydride reductions, targeting ketone or imine intermediates.
Comparative Reactivity Table
Research Findings
-
Pharmacological Relevance : Derivatives synthesized via acylation show enhanced binding to neurological targets (e.g., serotonin receptors) .
-
Stereochemical Impact : Ring-opening reactions yield chiral intermediates useful in asymmetric synthesis .
-
Stability : The spirocyclic core remains stable under physiological pH, making it suitable for prodrug designs .
This compound’s versatile reactivity underscores its utility in medicinal chemistry and materials science, with ongoing studies exploring novel derivatives for targeted therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Spiro Core
The pharmacological and physicochemical properties of spiro compounds are highly dependent on substituent positioning and functional groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparisons
Preparation Methods
Overview:
This method involves the formation of the spirocyclic scaffold through a multi-step process, beginning with the preparation of suitable intermediates that undergo cyclization, followed by esterification to install the benzyl ester group.
Step-by-step Process:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Formation of precursor amine | Reacting suitable diamine with aldehyde or ketone derivatives | Controlled under inert atmosphere, moderate to high yield (~70%) |
| 2 | Cyclization to form spiro core | Intramolecular cyclization facilitated by acid or base catalysis | Typically occurs at elevated temperature (80-120°C) |
| 3 | Introduction of carboxylic acid group | Oxidation or carboxylation of the intermediate | Achieved using oxidants like potassium permanganate or via carbonylation |
| 4 | Esterification with benzyl alcohol | Reaction with benzyl chloroformate or benzyl alcohol in presence of a coupling agent | Catalyzed by acid catalysts such as sulfuric acid, yields around 56-70% |
Reference: This approach aligns with the method described in CN102070633B, where the synthesis involves cyclization and protection/deprotection strategies to obtain the spiro compound with high purity.
Protection and Deprotection Strategy with Protective Groups
Methodology:
Patented procedures emphasize the use of protective groups, such as Boc or benzyl groups, to facilitate selective reactions and improve overall yields.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Protection of amino groups | Reacting with Boc anhydride or benzyl chloroformate | Usually high yield (>80%) |
| 2 | Cyclization under controlled conditions | Use of suitable solvents (e.g., dichloromethane, acetonitrile) at room temperature | Ensures selectivity and minimizes side reactions |
| 3 | Removal of protective groups | Hydrogenolysis or acid hydrolysis | Typically yields the free amine for subsequent steps |
Reference: CN107383007A details the use of tert-butyl and benzyl protecting groups during synthesis to enhance selectivity and facilitate purification.
Oxidative Cyclization and Ester Formation
Key Reactions:
- Oxidation: Using oxidants like peracetic acid or trifluoro peracetic acid to facilitate ring closure.
- Esterification: Employing benzyl alcohol derivatives with coupling agents (e.g., DCC, EDC) under mild conditions.
Reaction Conditions:
- Oxidation performed at 25-55°C with catalysts such as palladium on carbon or Raney nickel.
- Esterification often occurs in anhydrous solvents like dichloromethane or ethanol, with yields reaching 50-60% depending on the purity of intermediates.
Reference: The patent CN102070633B describes oxidation reactions with peracetic acid and ring closure under mild conditions, emphasizing the importance of controlling temperature and oxygen sources.
Summary of Data and Key Findings
| Preparation Method | Key Reagents | Typical Yield | Advantages | Challenges |
|---|---|---|---|---|
| Cyclization + Esterification | Diamines, aldehydes, benzyl alcohol, oxidants | 56-70% | High purity, versatile | Multi-step process, requires protection/deprotection |
| Protective Group Strategy | Boc, benzyl groups | >80% protection steps | Improved selectivity | Additional deprotection steps needed |
| Oxidative Cyclization | Peracetic acid, trifluoro peracetic acid | 50-60% | Efficient ring closure | Requires careful control of oxidant addition |
Research Findings and Data Tables
Research Data:
- The synthesis described in CN102070633B achieved an overall yield of approximately 30.5% after multiple steps, emphasizing the importance of optimized reaction conditions.
- Patents highlight the use of protective groups to improve selectivity, with yields often exceeding 80% for individual steps, but overall yields depend on the efficiency of each stage.
Q & A
Basic: What synthetic strategies are commonly employed to introduce the benzyl ester group in 1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester?
Answer:
The benzyl ester group is introduced via reductive amination using benzaldehyde and sodium cyanoborohydride (NaCNBH₃) in the presence of triethylamine (Et₃N). This step is followed by esterification of the intermediate carboxylic acid using trimethylsilyldiazomethane (TMS-diazomethane) to yield the methyl ester, which is further functionalized to the benzyl ester . Acidic conditions (pH ~4) during synthesis enhance benzyl ester bond formation by promoting nucleophilic attack of the carboxylate on the quinone methide intermediate .
Basic: How does pH influence the stability and formation of the benzyl ester bond in this compound?
Answer:
Benzyl ester bond formation is pH-dependent , with acidic conditions (pH 4–5) favoring the reaction due to protonation of competing nucleophiles (e.g., amines or hydroxyl groups). At neutral or alkaline pH, competing reactions (e.g., protein amidation or glycosylation) dominate, reducing ester yield . Stability under alkaline conditions is poor; prolonged exposure to bases (e.g., NaOH) hydrolyzes the ester bond, releasing glucuronic acid or other carboxylates .
Advanced: What analytical techniques are critical for characterizing the spirocyclic structure and ester functionality?
Answer:
- LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight and purity of intermediates .
- ¹H/¹³C NMR : Resolves spirocyclic stereochemistry. For example, distinct δ 4.45 ppm (quintet) signals in ¹H NMR indicate axial/equatorial protons in the spiro system .
- FT-IR and Solid-State CP/MAS ¹³C NMR : Identify ester carbonyl stretches (~1700 cm⁻¹) and quantify benzyl ester content in complex matrices .
- Chiral HPLC : Validates enantiomeric purity when stereoselective synthesis is employed .
Advanced: How can stereochemical control be achieved during spirocyclization, and what are common pitfalls?
Answer:
Stereoselectivity is achieved via chiral auxiliaries (e.g., tert-butyl carbamate) or asymmetric catalysis . For example, alkylation of 4-piperidone intermediates with 1-chloro-4-iodobutane under kinetic control yields diastereomeric ratios (dr) up to 98:2 . Pitfalls include:
- Epimerization under prolonged basic conditions.
- Solvent polarity effects : Low-polarity solvents (e.g., dichloromethane) favor tighter transition states, improving dr .
Basic: What are the key steps for optimizing reaction yields in large-scale synthesis?
Answer:
- Stepwise purification : Use LCMS to monitor intermediates, avoiding cumulative impurities .
- pH control : Maintain acidic conditions (pH 4–5) during esterification to suppress side reactions .
- Reductive amination optimization : Use excess benzaldehyde (1.2–1.5 eq) and NaCNBH₃ (2 eq) to drive the reaction to completion .
Advanced: How can computational methods aid in predicting the compound’s reactivity or binding affinity?
Answer:
- Density Functional Theory (DFT) : Models spirocyclic ring strain and predicts regioselectivity in alkylation reactions.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., MDM2-p53 binding pocket) to guide inhibitor design .
- pKa prediction tools : Estimate protonation states of the diaza groups under physiological conditions, critical for bioavailability studies.
Basic: What are common impurities in the synthesis of this compound, and how are they resolved?
Answer:
- Residual benzaldehyde : Removed via aqueous extraction or activated charcoal filtration.
- Hydrolysis byproducts (e.g., free carboxylic acid): Detected by LCMS (m/z shift of −136 for benzyl ester loss) and eliminated via recrystallization .
- Diastereomeric impurities : Separated using preparative HPLC with chiral stationary phases .
Advanced: What strategies enable selective modification of the diaza or spiro moieties for derivative synthesis?
Answer:
- Diaza functionalization : The secondary amine in the diaza ring undergoes Mitsunobu reactions with alcohols or Buchwald-Hartwig amination for aryl group introduction.
- Spiro ring expansion : React with α,ω-dihaloalkanes (e.g., 1,4-dibromobutane) to form larger spirocycles .
- Ester interchange : Replace benzyl ester with tert-butyl or methyl esters via transesterification with corresponding alcohols under acidic catalysis .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- Hydrolytic stability : Incubate in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Monitor ester degradation via HPLC .
- Oxidative stability : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown.
- Thermal stability : TGA/DSC analysis identifies decomposition temperatures (>200°C typical for spirocycles) .
Advanced: What role does the benzyl ester play in prodrug design or targeted delivery systems?
Answer:
The benzyl ester acts as a protecting group for the carboxylic acid, enhancing cell membrane permeability. In vivo, esterases hydrolyze the bond to release the active carboxylic acid. For targeted delivery, the ester can be conjugated to ligands (e.g., folate or RGD peptides) via click chemistry, enabling receptor-mediated uptake .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
